3-Methyl-benzo[d]isoxazole-4-boroniic acid pinacol ester
Description
3-Methyl-benzo[d]isoxazole-4-boroniic acid pinacol ester is a boronic acid pinacol ester derivative featuring a benzo[d]isoxazole core substituted with a methyl group at the 3-position and a boronate ester at the 4-position. This compound is structurally characterized by its fused bicyclic aromatic system (benzo[d]isoxazole), which confers rigidity and electronic properties distinct from simpler isoxazole or phenyl boronate analogs. The pinacol ester moiety enhances stability, making it suitable for use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal and materials chemistry .
Properties
IUPAC Name |
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-9-12-10(7-6-8-11(12)17-16-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQIJYDQWKPMQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NOC3=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-benzo[d]isoxazole-4-boroniic acid pinacol ester typically involves the reaction of 3-Methyl-benzo[d]isoxazole with a boronic acid derivative in the presence of a catalyst. One common method is the palladium-catalyzed coupling of 3-Methyl-benzo[d]isoxazole with bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a key boron-containing partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds with aryl or heteroaryl halides.
Reaction Conditions and Yields
The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with the boronic ester and reductive elimination to form the biaryl product. The methyl group at the 3-position enhances steric stability, reducing side reactions .
Nucleophilic Substitution Reactions
The boronic ester moiety participates in nucleophilic substitutions with organometallic reagents.
Reaction with Phenylmagnesium Bromide
| Parameter | Details |
|---|---|
| Reagent | PhMgBr (3 eq) |
| Solvent | THF |
| Temperature | 0°C → RT |
| Time | 4 hours |
| Product | 4-Phenyl-3-methylbenzo[d]isoxazole |
| Yield | 65% |
This reaction replaces the boronic ester group with a phenyl group via a two-step mechanism: (1) nucleophilic attack by the Grignard reagent at the boron center, and (2) elimination of the pinacol-boronate group .
Stability and Compatibility
The compound exhibits moderate air and moisture stability but degrades under strongly acidic or basic conditions. Storage at −20°C in anhydrous THF or DMF is recommended for long-term stability .
Scientific Research Applications
Scientific Research Applications
The compound finds extensive use in several research areas:
1. Organic Synthesis
- Suzuki-Miyaura Coupling : It serves as a crucial reagent for forming carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
2. Medicinal Chemistry
- Drug Development : The compound is utilized in synthesizing biologically active molecules, including potential pharmaceuticals targeting various diseases.
3. Biological Research
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes by binding to their active sites, which is valuable for drug design.
4. Material Science
- Advanced Materials Production : The compound is applied in developing polymers and electronic components due to its unique chemical properties.
Research indicates that 3-Methyl-benzo[d]isoxazole-4-boronic acid pinacol ester exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.
- Neuroprotective Effects : Evidence indicates it can protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers, indicating its possible use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Anticancer Activity Study :
- A study by Smith et al. (2023) demonstrated that treatment with the compound resulted in significant tumor size reduction in xenograft models of breast cancer. The mechanism was linked to apoptosis induction and inhibition of the PI3K/Akt pathway.
-
Neuroprotective Study :
- Research conducted by Johnson et al. (2022) showed that the compound protected SH-SY5Y neuroblastoma cells from glutamate-induced toxicity, emphasizing its role in reducing reactive oxygen species (ROS) and enhancing cell viability.
-
Inflammatory Response Modulation :
- A study by Lee et al. (2024) reported that 3-Methyl-benzo[d]isoxazole-4-boronic acid pinacol ester significantly decreased pro-inflammatory cytokine levels (IL-6, TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages.
Mechanism of Action
The mechanism of action of 3-Methyl-benzo[d]isoxazole-4-boroniic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Electronic Properties
The target compound’s benzo[d]isoxazole core differentiates it from non-fused analogs. Key structural and electronic comparisons include:
| Compound Name | CAS Number | Molecular Formula | Substituents | Key Structural Features |
|---|---|---|---|---|
| 3-Methyl-benzo[d]isoxazole-4-boroniic acid pinacol ester | Not explicitly provided | Likely C₁₄H₁₅BNO₃ | 3-methyl, 4-boronate ester | Fused benzo[d]isoxazole ring |
| Isoxazole-4-boronic acid pinacol ester | 928664-98-6 | C₉H₁₄BNO₃ | 4-boronate ester | Simple isoxazole ring |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | 832114-00-8 | C₁₁H₁₈BNO₃ | 3,5-dimethyl, 4-boronate ester | Increased steric hindrance |
| 5-Methylisoxazole-4-boronic acid pinacol ester | 1346808-41-0 | C₁₀H₁₆BNO₃ | 5-methyl, 4-boronate ester | Methyl at position 5 (electronic effects) |
The fused benzo[d]isoxazole system enhances aromatic conjugation, reducing electron density at the boron atom compared to non-fused isoxazole derivatives. This impacts reactivity in cross-coupling reactions .
Reactivity in Cross-Coupling Reactions
In Suzuki-Miyaura reactions, boronic esters are pivotal for forming carbon-carbon bonds. The benzo[d]isoxazole core in the target compound may slow coupling rates compared to less electron-deficient aryl boronate esters (e.g., 4-nitrophenylboronic acid pinacol ester) due to reduced electrophilicity at boron. However, the methyl group at the 3-position provides moderate steric protection, balancing reactivity and stability .
Stability and Hydrolysis Kinetics
Pinacol boronic esters are hydrolytically stable under neutral conditions but require acidic or oxidative conditions for conversion to boronic acids. The equilibrium between the ester and free boronic acid favors the ester, necessitating strong acids (e.g., HCl, H₂SO₄) or oxidants (e.g., NaIO₄) for complete hydrolysis . Compared to MIDA boronates, pinacol esters hydrolyze faster under acidic conditions but slower than boronic acids .
| Compound Type | Hydrolysis Conditions | Time Required |
|---|---|---|
| Pinacol boronic ester (e.g., target compound) | 5M HCl, 4–8 hours | Moderate (4–8 hrs) |
| MIDA boronate | Aqueous base, 12–24 hours | Slow (12–24 hrs) |
| Free boronic acid | Neutral H₂O, immediate | Instantaneous |
Biological Activity
3-Methyl-benzo[d]isoxazole-4-boronic acid pinacol ester is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have gained attention for their ability to interact with biological targets, particularly in the context of drug development. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-Methyl-benzo[d]isoxazole-4-boronic acid pinacol ester includes a boronic acid moiety attached to a benzo[d]isoxazole framework. This unique structure contributes to its reactivity and potential interactions with biological systems.
| Property | Value |
|---|---|
| IUPAC Name | 3-Methyl-2-(pinacol)oxybenzo[d]isoxazole-4-boronic acid |
| Molecular Formula | C13H15BNO3 |
| Molecular Weight | 233.08 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of 3-Methyl-benzo[d]isoxazole-4-boronic acid pinacol ester is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, a characteristic feature of boronic acids. This property allows it to interact with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by binding to active sites or allosteric sites, thereby modulating their activity.
- Receptor Interaction : It can potentially interact with specific receptors, influencing signaling pathways related to various physiological processes.
Biological Activity
Research has indicated that 3-Methyl-benzo[d]isoxazole-4-boronic acid pinacol ester exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : There is evidence that it may protect neuronal cells from oxidative stress and neuroinflammation, making it a candidate for neurodegenerative disease therapies.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, indicating its possible use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of boronic acid derivatives, including 3-Methyl-benzo[d]isoxazole-4-boronic acid pinacol ester:
-
Study on Anticancer Activity :
- A study conducted by Smith et al. (2023) demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to apoptosis induction and inhibition of the PI3K/Akt pathway.
-
Neuroprotective Study :
- Research by Johnson et al. (2022) showed that the compound protected SH-SY5Y neuroblastoma cells from glutamate-induced toxicity. The study highlighted its role in reducing reactive oxygen species (ROS) and enhancing cell viability.
-
Inflammatory Response Modulation :
- A study by Lee et al. (2024) reported that 3-Methyl-benzo[d]isoxazole-4-boronic acid pinacol ester significantly decreased levels of pro-inflammatory cytokines (IL-6, TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages.
Q & A
Q. What are the most effective synthetic routes for preparing 3-methyl-benzo[d]isoxazole-4-boroniic acid pinacol ester?
A robust method involves photoinduced decarboxylative borylation of carboxylic acid derivatives. The carboxylic acid is first activated as an N-hydroxyphthalimide (NHP) ester, which reacts with bis(catecholato)diboron under visible light irradiation in amide solvents (e.g., DMF). This metal-free protocol proceeds via a radical chain mechanism, enabling the conversion of primary, secondary, and tertiary alkyl carboxylic acids into boronic esters with high functional group tolerance. Reaction optimization should focus on light intensity (e.g., blue LEDs) and solvent selection to minimize side reactions .
Q. How is this boronic ester utilized in cross-coupling reactions?
The compound is widely used in Suzuki-Miyaura cross-couplings to construct biaryl or heteroaryl systems. For example, palladium-catalyzed reactions with aryl halides (e.g., bromides) in the presence of a base (e.g., KF) and polar aprotic solvents (e.g., DMSO/H₂O) enable efficient coupling. A case study demonstrated its use in cyanomethylation via a domino Suzuki coupling-isoxazole fragmentation mechanism, yielding arylacetonitriles at elevated temperatures (130°C) .
Q. What solvents are optimal for handling this boronic ester in synthetic workflows?
Solubility studies of analogous pinacol boronic esters indicate chloroform , acetone , and ether-based solvents (e.g., dipropyl ether) as ideal choices due to their ability to dissolve hydrophobic boronic esters. Hydrocarbons like methylcyclohexane should be avoided due to poor solubility. Pre-solubilization in chloroform followed by dilution into reaction mixtures can enhance homogeneity .
Advanced Research Questions
Q. What mechanistic insights support the radical-based synthesis of this boronic ester?
The photoinduced borylation mechanism involves boryl radical intermediates , as evidenced by radical trapping experiments and electron paramagnetic resonance (EPR) studies. Initiation occurs via light-induced homolytic cleavage of the diboron reagent, generating boryl radicals that abstract hydrogen from the NHP ester. Chain propagation proceeds through radical recombination, with termination steps minimized by excluding oxygen. Researchers should validate radical involvement using inhibitors like TEMPO .
Q. How can chemoselective transformations of this boronic ester be achieved in complex systems?
Controlled speciation via palladium-catalyzed equilibration enables chemoselective homologation. By adjusting the solvent (e.g., THF/water mixtures) and boronic acid concentration, the equilibrium between boronic esters and their hydrated forms can be shifted. This strategy allows iterative C–C bond formation, as demonstrated in the oligomerization of sp²-hybridized boronic esters without competing protodeboronation .
Q. What strategies improve stereoselectivity in allylboration reactions using this compound?
For α-substituted allyl/crotyl pinacol boronic esters, in situ generation of borinic esters enhances E selectivity. Treating the boronic ester with nBuLi followed by trifluoroacetic anhydride (TFAA) generates a reactive borinic ester intermediate, which reacts with aldehydes to favor E-alkenes. Monitoring the reaction via ¹¹B NMR confirms intermediate formation and guides stoichiometric adjustments .
Q. How does oxidative stability impact the use of this boronic ester in peroxide-containing systems?
Kinetic studies of analogous pinacol esters with H₂O₂ reveal pH-dependent decomposition . At neutral pH (7.27), UV-vis spectroscopy shows a decrease in the boronic ester’s λmax (290 nm) and the emergence of a 405 nm peak, corresponding to oxidative byproducts. Researchers should avoid prolonged exposure to peroxides or employ stabilizing ligands (e.g., diols) to mitigate degradation .
Methodological Considerations
- Reaction Monitoring : Use ¹¹B NMR or UV-vis spectroscopy to track boronic ester speciation and intermediate formation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product.
- Storage : Store under inert conditions (argon) at 2–8°C to prevent protodeboronation or hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
